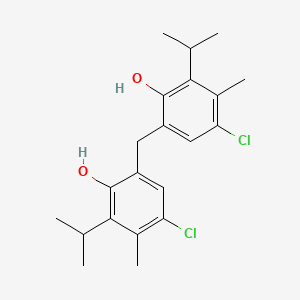
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a chemical compound with the molecular formula C21H26Cl2O2 and a molecular weight of 381.34 g/mol. It is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) typically involves the reaction of 4-chloro-2-isopropyl-m-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two phenolic units.
Industrial Production Methods
In industrial settings, the production of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pH.
化学反应分析
Types of Reactions
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic compounds.
科学研究应用
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with cell membranes, affecting their integrity and function.
相似化合物的比较
Similar Compounds
- 2,2’-Methylenebis(4-chloro-6-methylphenol)
- 4,4’-Methylenebis(2-chloro-6-isopropylphenol)
- 6,6’-Methylenebis(4-chloro-2-methylphenol)
Uniqueness
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
属性
CAS 编号 |
50992-45-5 |
|---|---|
分子式 |
C21H26Cl2O2 |
分子量 |
381.3 g/mol |
IUPAC 名称 |
4-chloro-6-[(5-chloro-2-hydroxy-4-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C21H26Cl2O2/c1-10(2)18-12(5)16(22)8-14(20(18)24)7-15-9-17(23)13(6)19(11(3)4)21(15)25/h8-11,24-25H,7H2,1-6H3 |
InChI 键 |
GHOQPLKDCJYBIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1C(C)C)O)CC2=CC(=C(C(=C2O)C(C)C)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



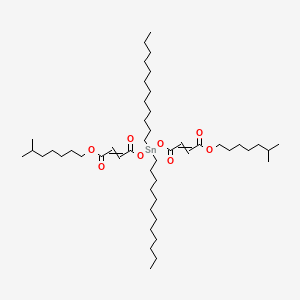
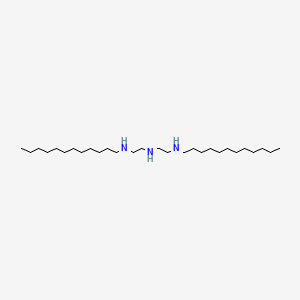
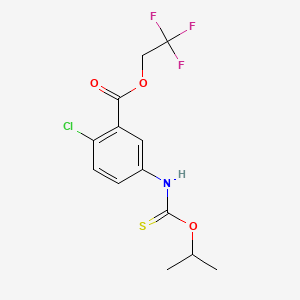
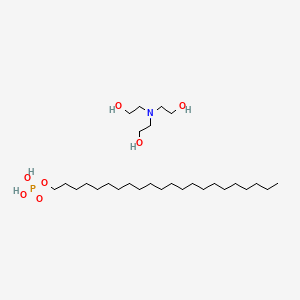
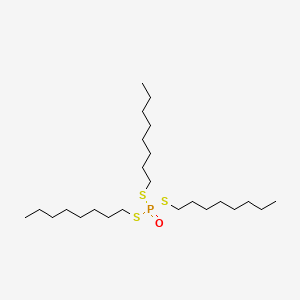

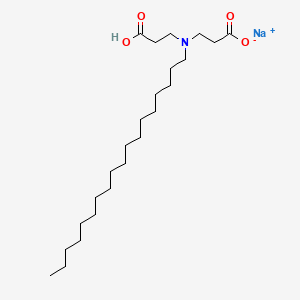
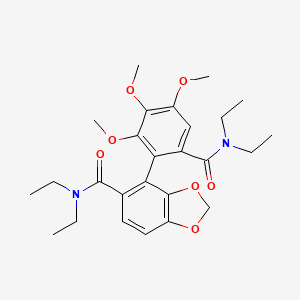
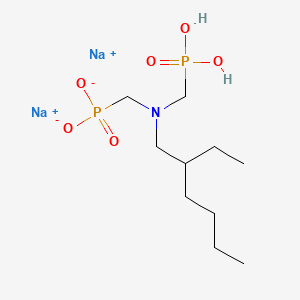
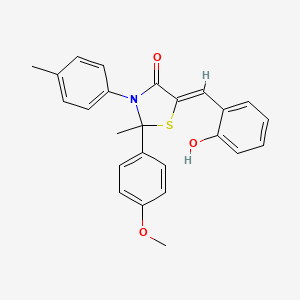
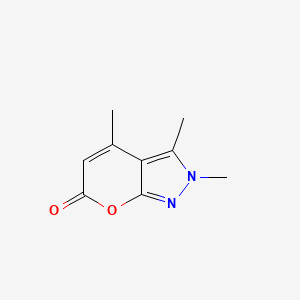
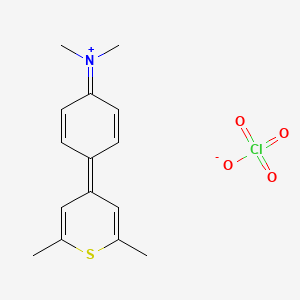
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
